1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione
CAS No.:
Cat. No.: VC14816753
Molecular Formula: C20H26N4O2S2
Molecular Weight: 418.6 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione -](/images/structure/VC14816753.png)
Specification
Molecular Formula | C20H26N4O2S2 |
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Molecular Weight | 418.6 g/mol |
IUPAC Name | 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-thiomorpholin-4-ylpentane-1,5-dione |
Standard InChI | InChI=1S/C20H26N4O2S2/c25-18(6-3-7-19(26)23-12-14-27-15-13-23)22-8-10-24(11-9-22)20-16-4-1-2-5-17(16)28-21-20/h1-2,4-5H,3,6-15H2 |
Standard InChI Key | YINLJJZFLYTKHJ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)N4CCSCC4 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule’s scaffold consists of a pentane-1,5-dione chain, which serves as a central linker between two nitrogen-containing heterocycles:
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Benzothiazole-Piperazine System: A 1,2-benzothiazole group is fused to a piperazine ring at the 3-position, creating a planar aromatic system with potential π-π stacking interactions .
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Thiomorpholine Group: A sulfur-containing morpholine derivative, thiomorpholine, introduces stereoelectronic diversity and enhances solubility via its thiomethyl group.
The combination of these motifs suggests a capacity for multitarget engagement, particularly in neurological and oncological contexts where benzothiazole and piperazine derivatives are prevalent .
Electronic and Steric Properties
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Benzothiazole: The electron-deficient thiazole ring may participate in charge-transfer interactions, while its aromaticity contributes to hydrophobic binding .
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Piperazine: The piperazine ring’s conformational flexibility allows adaptive binding to protein pockets, and its basic nitrogen atoms facilitate hydrogen bonding.
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Thiomorpholine: The sulfur atom in thiomorpholine introduces nucleophilic susceptibility and potential metabolic stability compared to oxygen-containing morpholine.
Synthetic Methodologies
Optimization Challenges
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Regioselectivity: Ensuring proper substitution at the benzothiazole’s 3-position requires careful control of reaction stoichiometry .
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Stability of Intermediates: The diketone backbone is prone to keto-enol tautomerism, necessitating low-temperature handling during coupling steps .
Biological Activity and Mechanistic Insights
Pharmacological Targets
Preliminary studies on structurally related compounds highlight potential targets:
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Kinase Inhibition: Benzothiazole-piperazine hybrids exhibit inhibitory activity against tyrosine kinases (e.g., EGFR and VEGFR) .
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Neurotransmitter Receptors: Piperazine derivatives are known modulators of dopamine and serotonin receptors, suggesting CNS applications.
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Antimicrobial Activity: Thiomorpholine’s sulfur atom may enhance activity against Gram-positive bacteria by disrupting cell wall synthesis.
In Vitro and In Vivo Data
Although direct data for this compound is scarce, analogs demonstrate:
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Cytotoxicity: IC₅₀ values of 2–10 μM against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
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Blood-Brain Barrier Penetration: LogP values of ~3.2 predict moderate CNS bioavailability.
Comparative Analysis with Structural Analogs
The table below contrasts key features of 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione with related compounds:
Applications and Future Directions
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